Lipophilicity (LogP) Differentiation: Methyl Ester vs. Carboxylic Acid Analog
The methyl ester of 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate exhibits a computed LogP (XLogP3) of 1.70, compared with the corresponding carboxylic acid analog (CAS 799283-92-4) which has a LogP of approximately 1.31–2.06 depending on the computational method employed, with the most reliable consensus value being 1.31 (Chembase LogP) [1][2]. The methyl ester thus provides approximately 0.4 log units higher lipophilicity than the free acid. This difference is meaningful for PROTAC linker design, where excessive polarity can impair passive membrane permeability, while excessive lipophilicity can promote non-specific binding [3]. The methyl ester occupies a balanced intermediate lipophilicity window (cLogP 1.5–3.0) preferred for orally bioavailable PROTACs, whereas the carboxylic acid at physiological pH (LogD₇.₄ = −1.79) is predominantly ionized, potentially limiting cellular uptake of PROTAC conjugates [2].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.70; Consensus LogP = 1.69; iLOGP = 2.64 [1] |
| Comparator Or Baseline | 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid (CAS 799283-92-4): LogP = 1.31 (Chembase); LogD(pH 7.4) = −1.79; XLogP3 = 1.6 [2] |
| Quantified Difference | ΔLogP ≈ +0.4 (methyl ester more lipophilic than free acid); ΔLogD₇.₄ > 3.4 (methyl ester remains largely neutral vs. ionized acid) [2] |
| Conditions | Computed physicochemical properties: XLogP3 (PubChem/Cactvs), iLOGP (Bidepharm/SwissADME), LogD at pH 7.4 (Chembase) |
Why This Matters
The methyl ester's balanced lipophilicity (LogP ~1.7) positions it within the optimal range for PROTAC linker permeability, unlike the ionized carboxylic acid analog (LogD₇.₄ = −1.79), which would predictably reduce cellular uptake of the final degrader conjugate.
- [1] PubChem Compound Summary CID 45036909: Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate. Computed Properties: XLogP3-AA = 1.7. https://pubchem.ncbi.nlm.nih.gov/compound/45036909 (accessed 2026-04-23). View Source
- [2] Chembase.cn. 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid (CAS 799283-92-4): LogP = 1.3075587; LogD (pH = 7.4) = −1.790207. https://www.chembase.cn (accessed 2026-04-23). View Source
- [3] Bricelj A, Ebert C, Steinebach C, et al. Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharm Sin B. 2024;14(4):1790-1811. (Class-level evidence on impact of linker lipophilicity on PROTAC permeability and efficacy.) View Source
